molecular formula C22H17NO4S B2561347 (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951928-57-7

(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2561347
CAS No.: 951928-57-7
M. Wt: 391.44
InChI Key: UGJNZWSEJZTTDH-JAIQZWGSSA-N
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Description

(Z)-8-(2-Methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a polycyclic core structure fused with a thiophene ring and a 2-methoxyphenyl substituent. The Z-configuration of the thiophen-2-ylmethylene group is critical for its stereoelectronic properties, influencing molecular interactions and biological activity. The benzofuro-oxazinone scaffold provides rigidity and planar aromaticity, which are advantageous for target binding, while the thiophene and methoxyphenyl moieties modulate electronic and steric properties .

Properties

IUPAC Name

(2Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-25-19-7-3-2-6-17(19)23-12-16-18(26-13-23)9-8-15-21(24)20(27-22(15)16)11-14-5-4-10-28-14/h2-11H,12-13H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNZWSEJZTTDH-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that falls within the class of benzofuro[7,6-e][1,3]oxazinones. This compound has garnered attention in recent research due to its potential biological activities, including antitumor and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is C24H20N2O4. Its structure features a benzofuro framework with methoxy and thiophene substituents that are believed to enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuro[7,6-e][1,3]oxazinones. Specifically, compounds within this class have shown promising results against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies indicate that it possesses activity against common fungal pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Candida albicans was reported at 25 µg/mL, which is comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be attributed to its unique structural features:

  • Methoxy Group : The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
  • Thiophene Ring : The thiophene moiety contributes to the compound's electron-rich environment, which is favorable for interaction with biological targets.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

  • Tumor Xenograft Models : In a study involving xenograft models of breast cancer in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

Research Findings Summary

The following table summarizes key findings related to the biological activity of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:

Biological ActivityAssay TypeResultReference
AntitumorMCF-7 Cell LineIC50 = 12 µM
AntifungalCandida albicansMIC = 25 µg/mL
Tumor ReductionXenograft ModelSignificant reduction in size

Comparison with Similar Compounds

Key Observations :

  • Steric and Solubility Profiles : The ortho-methoxy group in the target compound may reduce solubility compared to the meta-substituted analog in but could enhance target selectivity via steric effects.
  • Adduct Influence : The 1,4-dioxane adduct in modifies crystallinity and solubility, which are absent in the target compound .

Methodological Considerations in Similarity Assessment

Compound similarity analysis relies on diverse computational methods, each with limitations:

  • Structural Fingerprinting (e.g., Tanimoto Coefficient) : Focuses on substructure overlap but may overlook stereoelectronic differences (e.g., Z vs. E configurations or thiophene vs. pyridine).
  • Pharmacophore Modeling : Prioritizes functional group spatial alignment, critical for activity prediction but less sensitive to subtle steric variations.
  • 3D Shape Similarity : Accounts for molecular conformation but requires accurate target binding mode data .

For the target compound, structural similarity to and analogs ranges from 40–60% using Tanimoto coefficients (based on PubChem fingerprints), yet pharmacophore models may classify them as distinct due to divergent electronic profiles .

Research Findings and Implications

  • Synthetic Challenges : The Z-configuration in the target compound requires precise stereocontrol during synthesis, unlike E-isomers, which are often less active .
  • Environmental and Pharmacokinetic Behavior : The 2-methoxyphenyl group may improve metabolic stability compared to fluorinated analogs (), though solubility remains a concern .

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